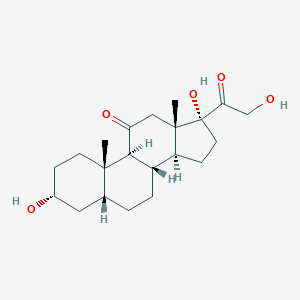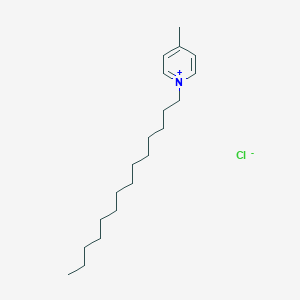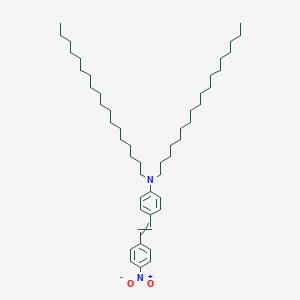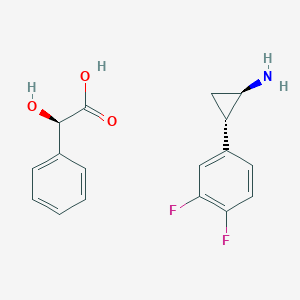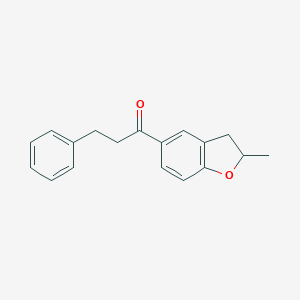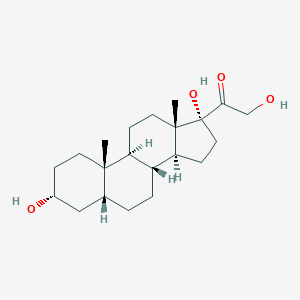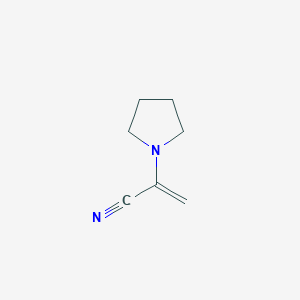
2-Pyrrolidin-1-ylprop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidin-1-ylprop-2-enenitrile, also known as PP2A inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential application in cancer treatment. This compound is a potent inhibitor of protein phosphatase 2A (PP2A), which is a tumor suppressor protein. By inhibiting PP2A, 2-Pyrrolidin-1-ylprop-2-enenitrile can induce cell death in cancer cells and prevent tumor growth.
Mecanismo De Acción
The mechanism of action of 2-Pyrrolidin-1-ylprop-2-enenitrile involves the inhibition of protein phosphatase 2A (2-Pyrrolidin-1-ylprop-2-enenitrile), which is a tumor suppressor protein. 2-Pyrrolidin-1-ylprop-2-enenitrile plays a crucial role in regulating cell growth and division, and its inhibition can lead to cell death in cancer cells. 2-Pyrrolidin-1-ylprop-2-enenitrile binds to the catalytic subunit of 2-Pyrrolidin-1-ylprop-2-enenitrile, preventing its activity and leading to the accumulation of phosphorylated proteins, ultimately leading to cell death.
Efectos Bioquímicos Y Fisiológicos
2-Pyrrolidin-1-ylprop-2-enenitrile has been shown to have a significant impact on the biochemical and physiological functions of cancer cells. In a study published in the Journal of Biological Chemistry, it was found that 2-Pyrrolidin-1-ylprop-2-enenitrile can induce the accumulation of phosphorylated proteins in cancer cells, leading to cell death. This compound has also been shown to inhibit the growth of cancer cells by inducing G2/M cell cycle arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Pyrrolidin-1-ylprop-2-enenitrile in lab experiments is its selectivity towards cancer cells. This compound has been shown to selectively inhibit the growth of cancer cells without affecting normal cells. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 2-Pyrrolidin-1-ylprop-2-enenitrile. One of the main directions is to further investigate the mechanism of action of this compound and its potential applications in cancer treatment. Additionally, there is a need to investigate the potential toxicity of this compound and its effects on normal cells. Another future direction is to explore the use of this compound in combination with other cancer treatments to enhance its efficacy. Overall, the research on 2-Pyrrolidin-1-ylprop-2-enenitrile has significant potential for the development of new cancer treatments.
Métodos De Síntesis
The synthesis of 2-Pyrrolidin-1-ylprop-2-enenitrile is a multi-step process that involves the reaction of various chemical reagents. According to a study published in the Journal of Organic Chemistry, the synthesis of 2-Pyrrolidin-1-ylprop-2-enenitrile can be achieved by reacting 2-bromo-1-phenylethanone with pyrrolidine in the presence of potassium carbonate. The resulting product is then reacted with acrylonitrile in the presence of a palladium catalyst to yield 2-Pyrrolidin-1-ylprop-2-enenitrile.
Aplicaciones Científicas De Investigación
2-Pyrrolidin-1-ylprop-2-enenitrile has been extensively studied for its potential application in cancer treatment. In a study published in the Journal of Medicinal Chemistry, it was found that 2-Pyrrolidin-1-ylprop-2-enenitrile can selectively inhibit the growth of cancer cells without affecting normal cells. This compound has shown promising results in preclinical studies as a potential treatment for various types of cancer, including breast cancer, lung cancer, and leukemia.
Propiedades
Número CAS |
128957-40-4 |
|---|---|
Nombre del producto |
2-Pyrrolidin-1-ylprop-2-enenitrile |
Fórmula molecular |
C7H10N2 |
Peso molecular |
122.17 g/mol |
Nombre IUPAC |
2-pyrrolidin-1-ylprop-2-enenitrile |
InChI |
InChI=1S/C7H10N2/c1-7(6-8)9-4-2-3-5-9/h1-5H2 |
Clave InChI |
LHVLOCLXLUFPIG-UHFFFAOYSA-N |
SMILES |
C=C(C#N)N1CCCC1 |
SMILES canónico |
C=C(C#N)N1CCCC1 |
Sinónimos |
1-Pyrrolidineacetonitrile,alpha-methylene-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



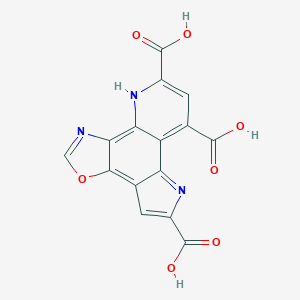
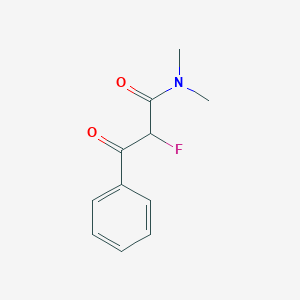
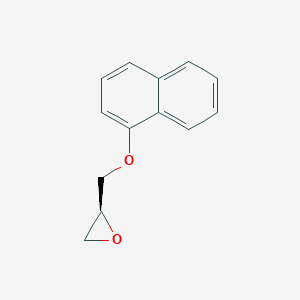
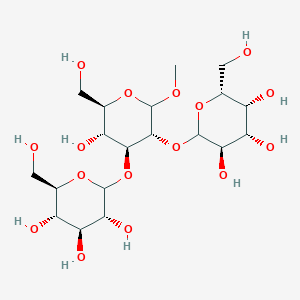
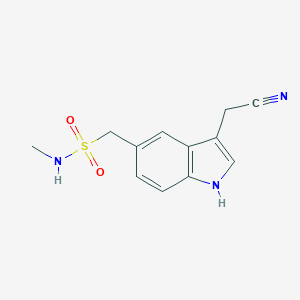
![(5S)-3-Oxo-5-hydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester](/img/structure/B135521.png)
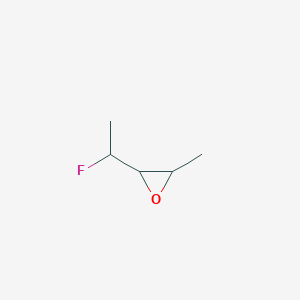
![3,4-Diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B135523.png)
